molecular formula C₁₉H₁₈D₃NS B1147144 Dothiepin-d3 CAS No. 136765-31-6

Dothiepin-d3

Cat. No. B1147144
M. Wt: 298.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Dothiepin is synthesized through complex organic reactions involving multiple steps to ensure the desired structure and pharmacological activity. A notable study highlights the effect of different acids on the formation of E and Z isomers of dothiepin during its synthesis. The use of various acid catalysts influences the formation of these isomers, with characterization achieved through HPLC and NMR techniques, indicating that E-isomer is the major component (Gopal et al., 2010).

Molecular Structure Analysis

The molecular structure of dothiepin and related compounds has been explored through spectroscopic, electrochemical, and molecular docking studies. These studies reveal insights into the interaction of dothiepin with biological molecules such as bovine serum albumin (BSA) and DNA bases. For example, strong fluorescence quenching observed upon interaction of dothiepin with BSA suggests significant binding and interaction mechanisms, including hydrophobic and hydrogen bonding interactions (Rajendiran & Thulasidhasan, 2016).

Chemical Reactions and Properties

Dothiepin undergoes various chemical reactions under different conditions. Photocatalytic degradation studies, for instance, provide insight into the chemical reactivity of dothiepin under light exposure, showing how specific conditions can lead to the breakdown of the compound into different byproducts (Liu et al., 2019). Additionally, the photochemical stability of dothiepin in aqueous solutions reveals its susceptibility to decomposition when exposed to light, leading to the formation of various degradation products (Tammilehto & Torniainen, 1989).

Physical Properties Analysis

The physical properties of dothiepin, such as its solubility, melting point, and stability, are essential for its formulation and therapeutic efficacy. While specific studies on these properties are scarce in the context of dothiepin-d3, general research on dothiepin suggests its stability under various conditions and the importance of formulation strategies to enhance its bioavailability and therapeutic effect.

Chemical Properties Analysis

Dothiepin's chemical properties, including its reactivity with other substances, ionization, and interaction with biological molecules, are crucial for understanding its mechanism of action and potential side effects. The interaction of dothiepin with cyclodextrin macrocycles, for example, has been studied to understand its inclusion complexation behavior, revealing how dothiepin forms different types of inclusion complexes, affecting its solubility and bioavailability (Rajendiran et al., 2014).

Scientific Research Applications

Analytical Methods for Dothiepin

Dothiepin, also known as dosulepin, has been the focus of various analytical research studies aiming to develop sensitive and accurate methods for its detection and quantification in pharmaceutical formulations. One study developed extractive spectrophotometric methods for determining dothiepin in its pure form and in pharmaceutical products, highlighting its efficacy in treating major depressive disorders with potentially fewer side effects and less cardiotoxicity than other compounds, which may make it particularly useful for treating anxious depressed patients and those with underlying cardiac issues (C. Rambabu, 2017). Furthermore, kinetic spectrophotometric methods have been described, offering simple and sensitive approaches for the drug’s determination in bulk and dosage forms (E. Taha, 2003).

Host-Guest Chemistry

Dothiepin's interaction with cyclodextrin macrocycles has been extensively studied, revealing the drug's inclusion complexation behavior with α-CD and β-CD. These studies, which utilized a combination of absorption, fluorescence, and other spectroscopic methods, have provided insights into the supramolecular chemistry of dothiepin and its potential applications in drug delivery systems (N. Rajendiran et al., 2014).

Interaction with Biological Molecules

Further research has focused on dothiepin's interaction with bovine serum albumin (BSA) and DNA bases, using spectroscopic and electrochemical studies. These interactions are crucial for understanding the drug's pharmacokinetics and pharmacodynamics, as well as its potential side effects and mechanisms of action at the molecular level (N. Rajendiran & J. Thulasidhasan, 2016).

Novel Analytical Techniques

Innovations in analytical techniques for dothiepin have also been reported, such as the development and validation of a visible spectrophotometric method for quantitatively estimating dothiepin in pure and tablet forms. These advancements offer more sensitive, rapid, and cost-effective methods for the quality control and assurance of dothiepin-containing pharmaceuticals (H. Revanasiddappa & S. M. Mallegowda, 2013).

Safety And Hazards

Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided .

Future Directions

Deuterated TCAs can prove to be potentially better molecules in the treatment of neuropsychiatric disorders as compared with nondeuterated compounds . A further toxicological study of these compounds is needed to validate their future clinical use .

properties

IUPAC Name

(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTUQLWOUWZIMZ-TVUQWVDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dothiepin-d3

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